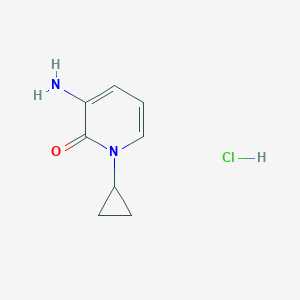

3-Amino-1-cyclopropylpyridin-2-one;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

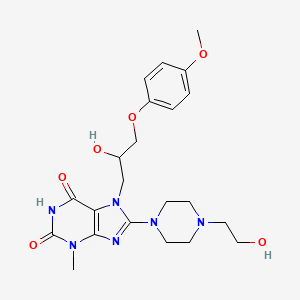

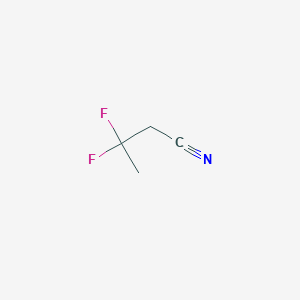

“3-Amino-1-cyclopropylpyridin-2-one;hydrochloride” is a chemical compound with the CAS Number: 2470439-51-9 . It has a molecular weight of 186.64 . The compound is a heterocyclic compound consisting of a pyridine ring, an amino group, and a cyclopropyl moiety.

Synthesis Analysis

The synthesis of similar compounds like 3-Aminopyridin-2(1H)-ones involves the interaction of 1,3-diketones with chloroacetamide . Heating of N-(3-oxoalkenyl)chloroacetamides with an excess of pyridine in ethanol or butanol leads to the formation of pyridin-2(1H)-ones . The reactions of these compounds with hydrazine hydrate produce 3-aminopyridin-2(1H)-ones .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various tools such as ChemSpider , circular dichroism spectroscopy , and MolView .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed using principles of chemical reactor analysis and chemical analysis techniques .It is stored at room temperature . The physical and chemical properties of similar compounds can be analyzed using various methods .

Wissenschaftliche Forschungsanwendungen

Organo- and Hydrogels Derived from Cyclo(L-Tyr-L-Lys) and Its ε-Amino Derivatives

Research has explored the gelation properties of cyclo(L-Tyr-L-Lys) derivatives in polar organic solvents and water, indicating potential applications in drug delivery systems and material science. The study reveals the significance of intermolecular hydrogen bonding in self-aggregation and proposes a molecular packing model based on X-ray powder diffraction data (Xie, Zhang, Ye, & Feng, 2009).

Stereoselective Photodimerization of 2-Aminopyridine Hydrochloride

This research demonstrates the role of cucurbit[7]uril in mediating the stereoselective photodimerization of 2-aminopyridine hydrochloride, leading to the formation of specific isomers. Such processes are crucial for the synthesis of complex organic molecules and have implications for the development of new materials and pharmaceuticals (Wang, Yuan, & Macartney, 2006).

Anticancer Activity of M(II)-Arene Complexes of 3-Hydroxy-2(1H)-Pyridones

The study on Ru(II)- and Os(II)-arene complexes with alkoxycarbonylmethyl-3-hydroxy-2-pyridone ligands highlights their rapid interaction with amino acids and proteins, impacting their anticancer efficacy. This research underscores the potential of hydroxypyr(id)ones as ligands in designing organometallic anticancer agents with tunable properties (Hanif, Henke, Meier, Martic, Labib, Kandioller, Jakupec, Arion, Kraatz, Keppler, & Hartinger, 2010).

Novel Selective Cannabinoid CB2 Receptor Agonist

The characterization of a novel cannabinoid CB2 receptor agonist highlights its potential to prevent cisplatin-induced nephrotoxicity. This finding could be instrumental in developing new therapeutic strategies for protecting renal function in patients undergoing chemotherapy (Mukhopadhyay et al., 2016).

Conformation and Anion Binding Properties of Cyclic Hexapeptides

This research presents cyclic hexapeptides containing hydroxyproline and 6-aminopicolinic acid subunits, exploring their conformation, solubility, and receptor properties. Such studies are vital for understanding the molecular recognition processes and designing new receptors for biochemical applications (Kubik & Goddard, 2002).

Safety and Hazards

The safety information for “3-Amino-1-cyclopropylpyridin-2-one;hydrochloride” includes hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s important to follow these guidelines to ensure safety while handling this compound.

Eigenschaften

IUPAC Name |

3-amino-1-cyclopropylpyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-7-2-1-5-10(8(7)11)6-3-4-6;/h1-2,5-6H,3-4,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOCRXJYMZBASI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC=C(C2=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2867817.png)

![6-(4-Nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2867818.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2867819.png)

![N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2867820.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2867828.png)

![(1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2867829.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2867830.png)

![6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine](/img/structure/B2867831.png)